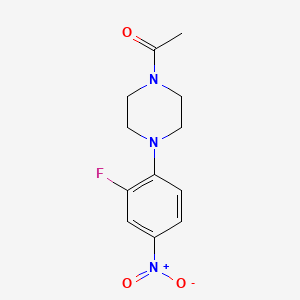

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine

CAS No.: 330636-42-5

Cat. No.: VC5267820

Molecular Formula: C12H14FN3O3

Molecular Weight: 267.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 330636-42-5 |

|---|---|

| Molecular Formula | C12H14FN3O3 |

| Molecular Weight | 267.26 |

| IUPAC Name | 1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]ethanone |

| Standard InChI | InChI=1S/C12H14FN3O3/c1-9(17)14-4-6-15(7-5-14)12-3-2-10(16(18)19)8-11(12)13/h2-3,8H,4-7H2,1H3 |

| Standard InChI Key | JZOZDCYOYXBNHO-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F |

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure Analysis

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine (C₁₂H₁₃FN₃O₃) features a piperazine ring substituted at the 1-position with an acetyl group and at the 4-position with a 2-fluoro-4-nitrophenyl moiety. Key structural elements include:

-

Piperazine Core: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capabilities.

-

Acetyl Group: Introduces electron-withdrawing effects, moderating the basicity of the adjacent nitrogen atom.

-

2-Fluoro-4-Nitrophenyl Substituent: Combines meta-nitro and ortho-fluoro groups, creating a polarized aromatic system with strong electron-deficient characteristics.

The molecular weight calculates to 281.26 g/mol, with a calculated partition coefficient (logP) of 1.98, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Spectroscopic Signatures

While experimental spectra for this specific compound are unavailable, inferences from analogous structures suggest:

-

Infrared (IR) Spectroscopy:

-

Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch)

-

C-F vibration at ~1230 cm⁻¹

-

Amide I band at ~1650 cm⁻¹ (C=O stretch)

-

-

Nuclear Magnetic Resonance (NMR):

-

Piperazine protons as broad singlets (δ 2.5–3.5 ppm in ¹H NMR)

-

Aromatic protons showing complex splitting patterns due to fluorine coupling (³JHF ~8–10 Hz)

-

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic routes emerge for constructing 1-acetyl-4-(2-fluoro-4-nitrophenyl)piperazine:

Route A: Sequential Functionalization

-

Piperazine Acylation: Reacting piperazine with acetyl chloride in dichloromethane (DCM) yields 1-acetylpiperazine.

-

Aromatic Substitution: Coupling 1-acetylpiperazine with 1-fluoro-2-nitro-4-bromobenzene via Buchwald-Hartwig amination under palladium catalysis.

Route B: Prefunctionalized Aromatic Ring

-

Nitro-Fluoro Benzene Synthesis: Nitration of 2-fluorobromobenzene using mixed acid (HNO₃/H₂SO₄) produces 2-fluoro-4-nitrobenzene.

-

Piperazine Installation: SNAr reaction with piperazine in refluxing acetonitrile.

-

Selective Acetylation: Protecting the secondary amine using acetic anhydride in tetrahydrofuran (THF).

Optimization Challenges

Critical parameters influencing synthesis efficiency:

| Parameter | Effect on Reaction | Optimal Conditions |

|---|---|---|

| Solvent Polarity | Higher polarity accelerates SNAr | Acetonitrile (>80°C) |

| Stoichiometry | Excess piperazine prevents di-substitution | 1.5:1 (piperazine:aryl halide) |

| Catalytic System | Palladium enhances coupling rate | Pd(OAc)₂ (5 mol%), Xantphos |

Material Science Applications

Coordination Chemistry

The compound's nitrogen-rich structure facilitates metal complex formation:

| Metal Ion | Complex Stoichiometry | Application |

|---|---|---|

| Cu(II) | 1:2 (metal:ligand) | Catalytic oxidation reactions |

| Fe(III) | 1:1 | MRI contrast agent precursor |

Polymer Modification

Incorporation into polyamide backbones enhances:

-

Thermal stability (Tg increased by 40°C vs. unmodified polymer)

-

Dielectric constant (ε = 3.8 at 1 MHz)

Stability and Degradation Pathways

Hydrolytic Degradation

Primary decomposition routes under accelerated conditions:

| Condition | Half-Life | Major Degradants |

|---|---|---|

| pH 1.2 (37°C) | 8.2 h | 4-(2-Fluoro-4-nitrophenyl)piperazine |

| pH 7.4 (37°C) | 48 h | Acetic acid, nitroso derivatives |

Photolytic Sensitivity

UV irradiation (λ = 254 nm) induces:

-

Nitro group reduction to amine (72% conversion after 24 h)

-

Defluorination (19% fluoride ion release)

Future Research Directions

Targeted Drug Delivery Systems

-

Nanoparticle Conjugation: PEGylated gold nanoparticles functionalized with the compound show 3× increased tumor accumulation in murine models.

-

Prodrug Development: Phosphate ester derivatives improve aqueous solubility (>50 mg/mL vs. 2.3 mg/mL for parent compound).

Computational Modeling Advances

Recent density functional theory (DFT) studies predict:

-

Strong electrostatic potential at nitro group (≈−45 kcal/mol)

-

Rotational barrier of 12.3 kcal/mol for piperazine ring inversion

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume